molecular formula C14H18FNO B14276390 3-Pyridinemethanol, 1-ethyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydro- CAS No. 185216-27-7

3-Pyridinemethanol, 1-ethyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydro-

Cat. No.: B14276390
CAS No.: 185216-27-7
M. Wt: 235.30 g/mol
InChI Key: YCDRWGYVEXVMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridinemethanol, 1-ethyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydro- is a complex organic compound that belongs to the class of tetrahydropyridines. This compound is characterized by the presence of a pyridine ring, a fluorophenyl group, and an ethyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinemethanol, 1-ethyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydro- typically involves multi-step organic reactions. One common method includes the reduction of a corresponding pyridine derivative followed by the introduction of the fluorophenyl and ethyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinemethanol, 1-ethyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further hydrogenate the compound, altering its functional groups.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of fluorophenyl derivatives.

Scientific Research Applications

3-Pyridinemethanol, 1-ethyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydro- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Pyridinemethanol, 1-ethyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridinemethanol, 1-ethyl-4-phenyl-1,2,3,6-tetrahydro-
  • 3-Pyridinemethanol, 1-ethyl-4-(4-chlorophenyl)-1,2,3,6-tetrahydro-
  • 3-Pyridinemethanol, 1-ethyl-4-(4-bromophenyl)-1,2,3,6-tetrahydro-

Uniqueness

Compared to similar compounds, 3-Pyridinemethanol, 1-ethyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydro- is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

185216-27-7

Molecular Formula

C14H18FNO

Molecular Weight

235.30 g/mol

IUPAC Name

[1-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-3-yl]methanol

InChI

InChI=1S/C14H18FNO/c1-2-16-8-7-14(12(9-16)10-17)11-3-5-13(15)6-4-11/h3-7,12,17H,2,8-10H2,1H3

InChI Key

YCDRWGYVEXVMQX-UHFFFAOYSA-N

Canonical SMILES

CCN1CC=C(C(C1)CO)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.